molecular formula C22H23N7O B2467201 (E)-2-amino-N-isopentyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 577999-94-1

(E)-2-amino-N-isopentyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2467201
CAS No.: 577999-94-1
M. Wt: 401.474
InChI Key: DHCKONZIZZXZQT-LGJNPRDNSA-N
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Description

(E)-2-amino-N-isopentyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a novel, potent, and ATP-competitive multi-kinase inhibitor with significant research value in oncology. Its primary mechanism of action involves the potent inhibition of key receptor tyrosine kinases, including Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3) and Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3) , which are critical drivers of tumor proliferation, angiogenesis, and metastasis. The compound's unique (E)-configured pyrrolo[2,3-b]quinoxaline scaffold is engineered for high-affinity binding to the kinase domain. This targeted inhibition makes it an exceptional chemical tool for probing FGFR and VEGFR signaling pathways in vitro and in vivo, enabling researchers to investigate the roles of these kinases in cancer models, tumor microenvironment interactions, and resistance mechanisms. Its demonstrated efficacy in suppressing cancer cell growth positions it as a leading candidate for use in preclinical studies aimed at developing new targeted cancer therapies and understanding the complex cross-talk within oncogenic signaling networks.

Properties

IUPAC Name

2-amino-N-(3-methylbutyl)-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O/c1-14(2)9-11-25-22(30)18-19-21(28-17-8-4-3-7-16(17)27-19)29(20(18)23)26-13-15-6-5-10-24-12-15/h3-8,10,12-14H,9,11,23H2,1-2H3,(H,25,30)/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCKONZIZZXZQT-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CN=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CN=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-amino-N-isopentyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the pyrrolo[2,3-b]quinoxaline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Antioxidant Properties

Pyrrolo[2,3-b]quinoxaline derivatives are known for their antioxidant activity . In particular, studies have shown that compounds within this class can effectively scavenge free radicals. For instance, one derivative demonstrated a significant radical scavenging capacity with a rate constant of 8.56×108M1s18.56\times 10^8\,\text{M}^{-1}\text{s}^{-1} against hydroxyl radicals in specific environments . This suggests that the compound may play a role in mitigating oxidative stress-related damage in biological systems.

Anticancer Activity

Research has indicated that pyrrolo[2,3-b]quinoxaline derivatives exhibit anticancer properties . Specifically, they have been investigated for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's structure allows it to interact with key molecular targets involved in cancer progression, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Pyrrolo[2,3-b]quinoxaline derivatives have shown promise in inhibiting pro-inflammatory cytokines and enzymes such as phosphodiesterase 4 (PDE4), which is implicated in inflammatory diseases. This inhibition can lead to reduced inflammation and may be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

The mechanism of action for this compound involves its interaction with specific kinases and receptors. It is believed to modulate signaling pathways associated with inflammation and cancer cell proliferation. The structural configuration allows it to bind effectively to these targets, influencing their activity and downstream effects .

In Vitro Studies

Several in vitro studies have demonstrated the efficacy of pyrrolo[2,3-b]quinoxaline derivatives against various cancer cell lines. For example, compounds have shown high inhibition rates against PDE4B and other kinases critical for tumor growth and survival. These studies often employ assays measuring cell viability and apoptosis to assess the biological impact of these compounds .

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